molecular formula C14H11N3OS B2614382 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1153983-98-2

3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2614382
CAS No.: 1153983-98-2
M. Wt: 269.32
InChI Key: ZAIUMGPYWKFFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 3-Phenoxyphenylacetonitrile , which is a useful compound in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .


Synthesis Analysis

A related compound, 2-cyanoprop-2-yl 3-phenoxybenzoate, was synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .


Molecular Structure Analysis

A series of biologically active 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazoles derivatives have been synthesized and their crystal structures have been studied .


Chemical Reactions Analysis

The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .

Scientific Research Applications

Antimicrobial and Anticancer Properties

1,3,4-thiadiazole derivatives, similar in structure to 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine, have been explored for their biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited DNA protective abilities and strong antimicrobial activity against certain bacterial strains. Particularly, compounds with 1,3,4-thiadiazole showed potent cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, suggesting potential applications in cancer therapy (Gür et al., 2020). Similar antimicrobial properties were reported in formazans derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole (Sah et al., 2014).

Molecular Dynamics and Quantum Chemical Studies

Studies on the inhibition performance of 1,3,4-thiadiazole derivatives against iron corrosion revealed detailed insights into molecular interactions, further elucidating the chemical properties and potential industrial applications of such compounds (Kaya & Kaya, 2016).

Electroluminescent and Photochemical Properties

Star-shaped single-polymer systems incorporating thiadiazole units have shown promising electroluminescent and amplified spontaneous emission properties. These findings highlight the potential of thiadiazole derivatives in developing advanced materials for optoelectronic devices (Liu et al., 2016).

Antitubercular and Antimicrobial Agents

Phenothiazine-thiadiazole hybrids have been designed as potent antitubercular agents. Their significant inhibition activity against Mycobacterium tuberculosis points to the potential therapeutic applications of thiadiazole derivatives in treating infectious diseases (Ramprasad et al., 2015). Furthermore, new Schiff bases of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activity, highlighting the broad scope of therapeutic applications (Naskar et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the functioning of nerve cells, particularly in the regulation of the sodium channel current that controls the polarization of the membrane .

Mode of Action

This compound interacts with its target, the sodium channel protein, by inhibiting its function . This disruption of the sodium channel current leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The compound’s action affects several biochemical pathways. Notably, it exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These activities suggest that this compound may influence metabolic processes and cellular communication .

Pharmacokinetics

For instance, fenoprofen, a related compound, is known to be highly bound to plasma proteins . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on nerve cell function. By disrupting the sodium channel current, it induces delayed repolarization and paralysis . This can lead to the death of the pests targeted by the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is considered moderately persistent in soil and is non-mobile . . Similar environmental factors may also influence the action of this compound.

Properties

IUPAC Name

3-(3-phenoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUMGPYWKFFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.